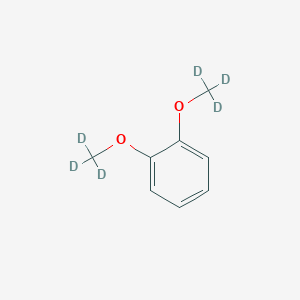

Catéchol diméthyléther-d6

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of catechol derivatives involves various chemical strategies. For example, a study on the three-dimensional metal-catecholate frameworks highlights the synthesis of extended metal catecholates using metal salts and a hexatopic catecholate linker, demonstrating the versatility of catechol derivatives in constructing complex structures with high proton conductivity (Nguyen et al., 2015). Another approach involves the electrochemical oxidation of catechols to produce quinoxalinedione derivatives, showcasing the electrochemical methods in synthesizing catechol-based compounds (Habibi et al., 2006).

Molecular Structure Analysis

The molecular structure of catechol derivatives is a subject of extensive study due to their complex interactions and potential applications. For instance, the crystal structure of metal-catecholate frameworks provides insights into the arrangement and connectivity of catechol units in three-dimensional spaces, offering valuable information for designing materials with specific properties (Nguyen et al., 2015).

Chemical Reactions and Properties

Catechol derivatives participate in a wide range of chemical reactions, contributing to their diverse chemical properties. Studies have documented reactions such as solid-state [2+2] photodimerization directed by hydrogen-bonded dimers of catechol (Papaefstathiou et al., 2014), and the oxidation of catechols leading to the formation of dimeric products useful as markers of grape and wine oxidation (Deshaies et al., 2021).

Physical Properties Analysis

The physical properties of catechol derivatives, such as solubility, melting point, and conductivity, are crucial for their application in various fields. The ultrahigh proton conductivity of metal-catecholate frameworks, for example, illustrates the potential of catechol derivatives in developing materials for proton exchange membranes (Nguyen et al., 2015).

Applications De Recherche Scientifique

Détermination électrochimique

“Catéchol diméthyléther-d6” est utilisé dans le développement de capteurs électrochimiques pour la détermination du catéchol dans les échantillons d'eau . Le capteur, appelé SPEC, a été fabriqué selon la méthode de sérigraphie utilisant le polyéthylène téréphtalate (PET) comme support . Le capteur a présenté des valeurs de sensibilité de 0,31 μA L μmol −1, une limite de détection de 5,96 μmol L −1 et une limite de quantification de 19,87 μmol L −1 .

Surveillance environnementale

En raison de sa toxicité, il existe un besoin de méthodes visant à identifier et à quantifier l'existence de résidus de catéchol dans l'environnement . “this compound” peut être utilisé dans de telles méthodes pour assurer la sécurité de l'environnement.

Production industrielle de gaïacol

La O-méthylation du catéchol est une méthode efficace pour la production industrielle de gaïacol, qui est utilisé comme un produit chimique important . Cependant, la faible conversion du catéchol et la faible stabilité du catalyseur sont les problèmes les plus critiques qui doivent être résolus .

Développement d'hydrogels

“this compound” peut être utilisé dans le développement d'hydrogels . Le comportement adhésif des hydrogels est gravement affaibli par la grande quantité d'eau présente dans .

Industrie photographique

Le catéchol est largement utilisé dans l'industrie photographique . Il peut être utilisé dans le développement de matériaux photosensibles.

Production de pesticides

Le catéchol est également utilisé dans la production de pesticides

Mécanisme D'action

Target of Action

Catechol Dimethylether-d6, like other catechol-containing compounds, is known to interact with a broad range of proteins . These proteins are often associated with the endoplasmic reticulum (ER), which plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium storage . The interaction with ER-associated proteins suggests that Catechol Dimethylether-d6 may influence these critical cellular processes.

Mode of Action

Catechols are known to interact with proteins in a way that can lead to the activation of the unfolded protein response (upr) . The UPR is a cellular stress response related to the ER. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER .

Biochemical Pathways

Catechol Dimethylether-d6, as a catechol derivative, may be involved in various biochemical pathways. For instance, catechols can be part of the degradation pathway of aromatic compounds and lignin by microorganisms . They can also undergo various chemical reactions, including complex formations and redox chemistry, which play an important role in their toxicity .

Pharmacokinetics

It is known that catechol derivatives can exhibit dose-proportional kinetics, with systemic exposure increasing in an approximately dose-proportional manner . The terminal elimination half-life of catechol derivatives can range from less than an hour to several hours .

Result of Action

The interaction of catechols with proteins can lead to various outcomes, including protein and enzyme inactivation, adduct formation, strand breaks in nucleic acids, lipid peroxidation, and uncoupling . These interactions can ultimately lead to non-repairable damage .

Action Environment

The action, efficacy, and stability of Catechol Dimethylether-d6 can be influenced by various environmental factors. For instance, the presence of heavy metals, such as iron or copper, can catalyze redox reactions in which catechols are involved . Additionally, the compound’s solubility and storage conditions can also affect its action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,2-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480535 | |

| Record name | Catechol Dimethylether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24658-24-0 | |

| Record name | Catechol Dimethylether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

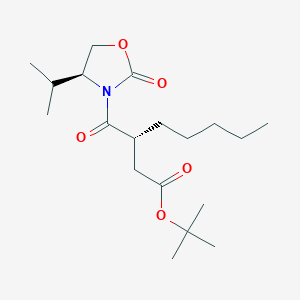

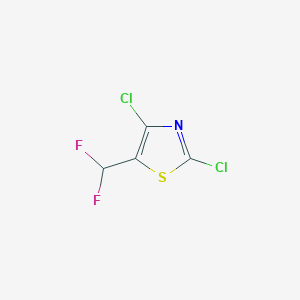

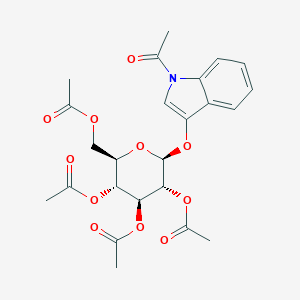

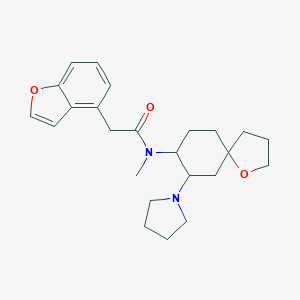

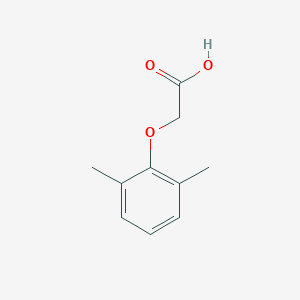

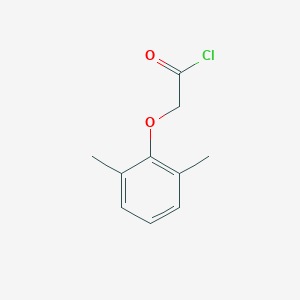

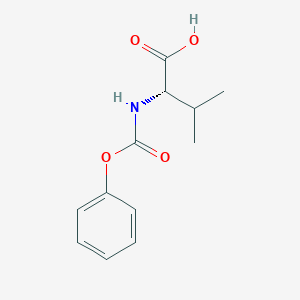

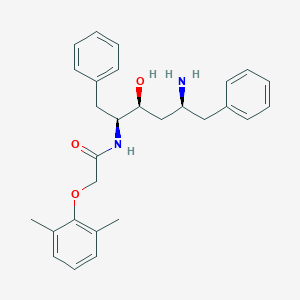

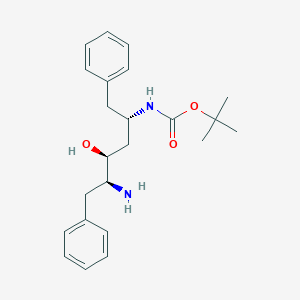

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)

![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)